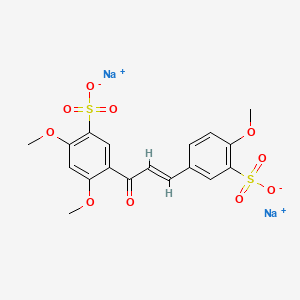
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt typically involves the reaction of appropriate methoxy and sulfonic acid derivatives under controlled conditionsThe reaction conditions often require low temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce methoxy-substituted benzenes .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is widely used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disodium sulfonate
- Disodium 2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonato-phenyl)prop-2-enoyl]benzenesulfonate
Uniqueness
2,4-Dimethoxy-5-(4-methoxy-3-sulfocinnamoyl)benzenesulfonic acid disodium salt is unique due to its specific methoxy and sulfonic acid substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
30056-74-7 |
|---|---|
Molekularformel |
C18H16Na2O10S2 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
disodium;2,4-dimethoxy-5-[(E)-3-(4-methoxy-3-sulfonatophenyl)prop-2-enoyl]benzenesulfonate |
InChI |
InChI=1S/C18H18O10S2.2Na/c1-26-14-7-5-11(8-17(14)29(20,21)22)4-6-13(19)12-9-18(30(23,24)25)16(28-3)10-15(12)27-2;;/h4-10H,1-3H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b6-4+;; |
InChI-Schlüssel |
QGZCEIMQPKFFJH-SLNOCBGISA-L |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


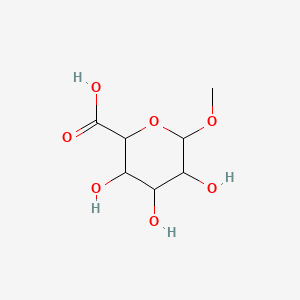
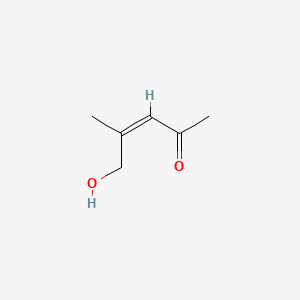
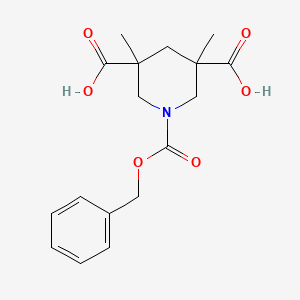
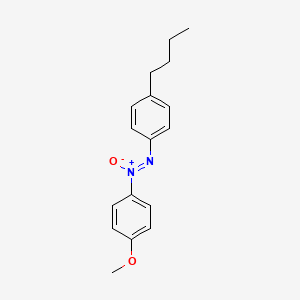
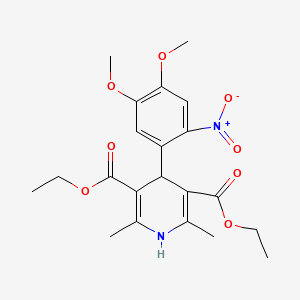
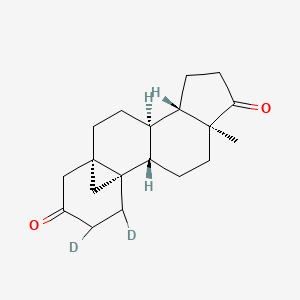
![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
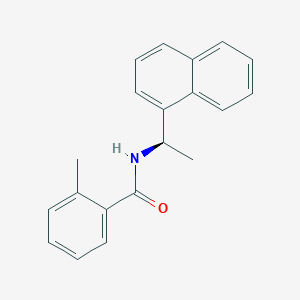
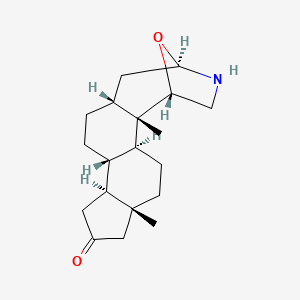
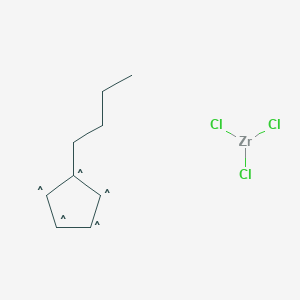
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
